![molecular formula C13H22F2N2O3 B2718876 Tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate CAS No. 2177061-08-2](/img/structure/B2718876.png)
Tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Tert-butyl 2-(4,4-difluorocyclohexyl)acetate is a chemical compound with the CAS Number: 1584139-36-5 . It has a molecular weight of 234.29 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for tert-butyl 2-(4,4-difluorocyclohexyl)acetate is 1S/C12H20F2O2/c1-11(2,3)16-10(15)8-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3 .Scientific Research Applications
Limitations and Future Directions
While Tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate shows promise, challenges remain. Further studies are needed to optimize its properties, toxicity profile, and practical applications. Collaborations across disciplines will drive innovative uses.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-[(4,4-difluorocyclohexyl)amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O3/c1-12(2,3)20-11(19)16-8-10(18)17-9-4-6-13(14,15)7-5-9/h9H,4-8H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGKEFWOKOUGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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